5-chloro-N-[2-(4-isopropylanilino)-2-oxoethyl]-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide
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Description
Scientific Research Applications
Chemical Synthesis and Reactions
The compound 5-chloro-N-[2-(4-isopropylanilino)-2-oxoethyl]-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide, due to its complex structure, is often used in chemical synthesis and reactions. For instance, its reactions with thionyl chloride have been studied, showing it can produce a range of other complex compounds, such as 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride, 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide, and 4-chloro-6-(5-chloro-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, depending on the presence or absence of dimethyl formamide. These chemical transformations highlight the compound's role in the synthesis of complex heterocyclic structures, valuable in various scientific research fields (Khutova et al., 2013), (Khutova et al., 2014).
Antimycobacterial Properties
Research into the compound's derivatives, like 5-Chloro-N-phenylpyrazine-2-carboxamides, has shown significant in vitro activity against Mycobacterium tuberculosis, indicating potential applications in antimycobacterial treatment. This finding is essential for developing new drugs and therapies to combat tuberculosis and other mycobacterial infections (Zítko et al., 2013).
Anticancer and Anti-Inflammatory Potential
Compounds related to this compound have been investigated for their potential anticancer and anti-inflammatory properties. For example, novel pyrazolopyrimidines derivatives were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating the broader application of this compound's structure in medicinal chemistry and drug development (Rahmouni et al., 2016).
Properties
IUPAC Name |
5-chloro-1-methyl-N-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-3-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2/c1-14(2)15-9-11-17(12-10-15)25-18(28)13-24-22(29)19-20(26-27(3)21(19)23)16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3,(H,24,29)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUKOGSFRXDRNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CNC(=O)C2=C(N(N=C2C3=CC=CC=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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